(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole intermediate.
Addition of the chlorophenyl group: The chlorophenyl group is added via a Friedel-Crafts acylation reaction, using a chlorobenzoyl chloride and a Lewis acid catalyst.
Formation of the propenoic acid moiety: The final step involves the condensation of the pyrazole intermediate with an appropriate aldehyde, followed by oxidation to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl or chlorophenyl groups.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives, including imines and enamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazole derivatives.
Condensation: Imines, enamines.
Scientific Research Applications
(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[1-benzyl-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoic acid
- (E)-3-[1-benzyl-3-(4-bromophenyl)pyrazol-4-yl]prop-2-enoic acid
- (E)-3-[1-benzyl-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoic acid
Uniqueness
(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-9-6-15(7-10-17)19-16(8-11-18(23)24)13-22(21-19)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOYOZWWGPMEKE-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331092 | |
Record name | (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24838041 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1006494-59-2 | |
Record name | (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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